

Technical Guide: EC-17 (Folate-FITC) Stability, Storage, and Application[1][2]

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Compound of Interest

Compound Name: EC-17 (disodium salt)

Cat. No.: B8201589

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Introduction: The Bispecific Adapter

EC-17 (Folate-FITC) is a small molecule bispecific adapter utilized primarily in "Universal" or "Switchable" Chimeric Antigen Receptor (CAR) T-cell systems.[1][2][3] It functions as a molecular bridge, conjugating the tumor-targeting ligand (Folic Acid) with a hapten (Fluorescein Isothiocyanate, or FITC).[1][2][3][4]

In this system, the CAR-T cell is engineered not to recognize the tumor directly, but to recognize the FITC moiety of EC-17. This allows for precise control over T-cell activity—titrating the dosage of EC-17 controls the immune response, and halting EC-17 administration terminates the response (a "safety switch").[1]

This guide addresses the critical physicochemical properties of EC-17 that determine experimental success: photostability, solubility, and hydrolytic stability.[1]

Part 1: Core Stability & Storage Directives

The stability of EC-17 is governed by the competing hydrophobic nature of the folate pteroyl ring and the photolability of the fluorescein fluorophore.

The "Golden Rules" of Storage

State	Temperature	Container	Shelf Life	Critical Notes
Lyophilized Powder	-20°C (Long-term)	Amber Vial + Desiccant	1–2 Years	Hygroscopic.[1] [2][3] Equilibrate to RT before opening to prevent condensation.
Stock Solution (DMSO)	-20°C or -80°C	Amber / Foil-wrapped	3–6 Months	Do not store in aqueous buffer. [1][2][3] Avoid repeated freeze-thaw (>3 cycles). [1][2][3]
Working Solution	4°C / Ice	Amber / Foil-wrapped	< 4 Hours	Prepare fresh.[1] [2][3] FITC hydrolyzes and bleaches rapidly in illuminated aqueous media. [1][2][3]

The Photobleaching Hazard

Why it happens: The FITC moiety absorbs blue light ($\lambda_{\text{exc}} \sim 490 \text{ nm}$) and transitions to an excited singlet state. In the presence of oxygen, this state can generate reactive oxygen species (ROS) that covalently modify the fluorophore, permanently destroying its ability to bind the anti-FITC CAR.

- Protocol: All handling of EC-17, from weighing to injection/incubation, must occur under low-light conditions. Use amber tubes or wrap standard tubes in aluminum foil.

Part 2: Reconstitution & Solubility Protocol

The Challenge: Folic acid has poor solubility in water at neutral pH and can precipitate in acidic environments. FITC is also hydrophobic.[1][2][3] The Solution: You must establish a high-

concentration organic "master stock" before introducing the compound to an aqueous environment.

Step-by-Step Reconstitution (10 mM Stock)

- Calculate: EC-17 (Free Acid) has a Molecular Weight of approx. [1][2][3][4][5][6] 872.87 g/mol [1][2][3][4]
 - Example: To make a 10 mM stock from 1 mg of powder:
 - [1][2][3]
 - of DMSO. [1][2][3]
- Dissolve: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide) directly to the vial.
 - Why DMSO? It disrupts the stacking interactions of the folate pterin rings, ensuring complete solubilization.
- Vortex: Vortex vigorously for 30 seconds. Inspect for particulates. [1][2][3]
- Aliquot: Immediately dispense into single-use aliquots (e.g., 5–10 μ L) in light-protected tubes. Flash freeze at -20°C or -80°C . [1][2][3]

Aqueous Dilution (Working Solution)[2][3]

- Diluent: PBS (pH 7.4) or serum-free media. [1][2][3]
- Method: Rapidly pipet the DMSO stock into the vortexing buffer.
- Limit: Keep final DMSO concentration $< 0.5\%$ to avoid cytotoxicity to T-cells or tumor lines. [1][2][3]

Part 3: Troubleshooting & FAQs

Q1: My EC-17 solution became cloudy upon dilution. Can I filter it?

Diagnosis: This is "crashing out."^{[1][2][3]} It occurs when a high-concentration hydrophobic stock hits an aqueous buffer too slowly or at too high a final concentration.^{[1][2][3]} Corrective Action:

- Do not filter. Filtering removes the drug, leaving you with solvent.^{[1][2][3]}
- Check pH: Ensure your PBS is pH 7.4. Folate solubility drops drastically below pH 6.0.^{[1][2][3]}
- Intermediate Step: If aiming for a high concentration, perform a serial dilution: 10 mM (DMSO) → 1 mM (10% DMSO/PBS) → Final Target (PBS).

Q2: My CAR-T cells are not killing the target, even though I added EC-17.

Diagnosis: This is often a "Hook Effect" (or Prozone Effect) or Photobleaching.^{[1][2][3]}

- Scenario A (Hook Effect): If EC-17 concentration is too high (e.g., >1 μ M), free EC-17 saturates the CARs on the T-cells and the Folate Receptors on the tumor independently, preventing the necessary cross-linking.
- Scenario B (Bleaching): If the EC-17 stock was left on the bench under light, the FITC epitope may be degraded. Corrective Action:
- Titrate EC-17.^{[1][2][3]} Optimal bridging usually occurs in the 1 nM – 100 nM range.^[3]
- Use a fresh aliquot of stock.^{[1][2][3]}

Q3: Can I use EC-17 for in vivo imaging and CAR-T therapy simultaneously?

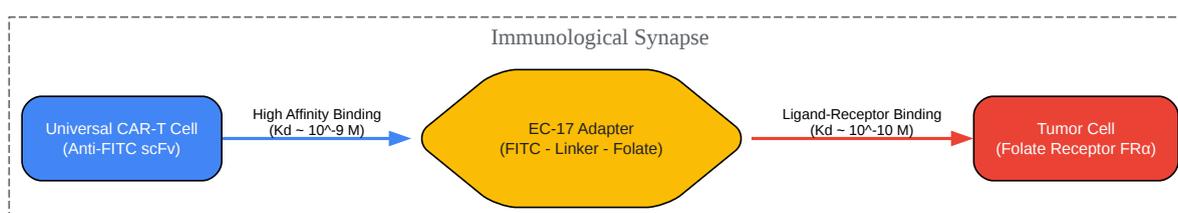
Answer: Yes, but with caveats.

- Imaging: Requires higher doses to be visible.^{[1][2][3]}
- Therapy: Requires lower doses to optimize the immunological synapse.^[3]

- Warning: High concentrations used for imaging might temporarily block CAR-T efficacy due to the Hook Effect described above.[1][2][3]

Part 4: Mechanism of Action (Visualization)[2][3]

The following diagram illustrates the "Switchable" Universal CAR-T mechanism mediated by EC-17.



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Figure 1: The EC-17 molecule acts as a bispecific bridge.[1][2][3] The FITC end (yellow) is captured by the CAR-T cell (blue), while the Folate end targets the cancer cell (red).

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